rotundifolioside A
Description
Rotundifolioside A is a triterpenoid saponin predominantly isolated from Bupleurum species, notably Bupleurum chinense (Bc) and Bupleurum rotundifolium . Structurally, it features an oleanane-type aglycone core (oleanolic acid) linked to oligosaccharide chains, which confer its hydrophilicity and bioactivity. Its molecular formula and weight are yet to be fully elucidated in the provided evidence, but analogous compounds like Rotundifolioside I (C₄₇H₇₆O₁₆; 897.10 g/mol) suggest a complex glycosylation pattern . Pharmacologically, triterpenoid saponins like Rotundifolioside A are associated with anti-inflammatory, hepatoprotective, and immunomodulatory effects, though specific data for this compound remain understudied .
Properties
Molecular Formula |
C47H76O17 |
|---|---|
Molecular Weight |
913.1 g/mol |
IUPAC Name |
(2S,3R,4S,5R)-2-[(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-2-[[(1S,2R,4S,5R,8R,10S,13S,14R,17S,18R,19S,20R)-2-hydroxy-4,5,9,9,13,19,20-heptamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracos-15-en-10-yl]oxy]-6-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol |
InChI |
InChI=1S/C47H76O17/c1-21-8-14-46-20-59-47(38(46)22(21)2)15-10-27-43(5)12-11-29(42(3,4)26(43)9-13-44(27,6)45(47,7)16-28(46)51)62-40-36(33(55)31(53)24(17-48)60-40)64-41-37(34(56)32(54)25(18-49)61-41)63-39-35(57)30(52)23(50)19-58-39/h10,15,21-41,48-57H,8-9,11-14,16-20H2,1-7H3/t21-,22+,23-,24-,25-,26+,27-,28-,29+,30+,31-,32-,33+,34+,35-,36-,37-,38-,39+,40+,41+,43+,44-,45+,46+,47+/m1/s1 |
InChI Key |
OERYSJKYOLNHAD-NCFQBMSRSA-N |
Isomeric SMILES |
C[C@@H]1CC[C@@]23CO[C@]4([C@@H]2[C@H]1C)C=C[C@@H]5[C@]6(CC[C@@H](C([C@@H]6CC[C@]5([C@@]4(C[C@H]3O)C)C)(C)C)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O[C@H]9[C@@H]([C@H]([C@@H](CO9)O)O)O)C |
Canonical SMILES |
CC1CCC23COC4(C2C1C)C=CC5C6(CCC(C(C6CCC5(C4(CC3O)C)C)(C)C)OC7C(C(C(C(O7)CO)O)O)OC8C(C(C(C(O8)CO)O)O)OC9C(C(C(CO9)O)O)O)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Properties
Rotundifolioside A belongs to a family of structurally related saponins, including Rotundifoliosides B–H. Key differences lie in their glycosylation patterns and aglycone modifications:
| Compound | Molecular Formula | Molecular Weight (g/mol) | [α]D Value | Key Structural Features |
|---|---|---|---|---|
| Rotundifolioside A | Not explicitly reported | — | — | Oleanolic acid core with multiple sugars |
| Rotundifolioside B | C₄₇H₇₈O₁₇ | 915.14 | -93.0° | Additional hydroxyl or sugar moiety vs. A |
| Rotundifolioside C | C₄₈H₈₀O₁₇ | 929.16 | -60.5° | Extended alkyl chain or sugar modification |
| Rotundifolioside H | Not explicitly reported | — | — | Likely acetylated or branched sugar chains |
Data sourced from *Bupleurum rotundifolium studies .*
Pharmacological Activities
- Cytotoxicity: Rotundifoliosides B, C, D, and E lack cytotoxicity (GI₅₀ > 100 μg/mL), whereas Rotundifoliosides F, G, and H exhibit anti-proliferative effects, highlighting the impact of minor structural variations .
Functional Contrasts with Non-Rotundifolioside Saponins
| Compound | Bioactivity | Key Differentiation from Rotundifolioside A |
|---|---|---|
| Saikosaponin K | Anti-viral, hepatoprotective | Less polar due to simpler glycosylation |
| Medicagenic acid-3-O-glucuronide | Antioxidant, antifungal | Distinct aglycone (medicagenic acid vs. oleanolic acid) |
| Oleanolic acid-3-O-xylosylglucuronide | Anti-diabetic | Shorter sugar chain, higher bioavailability |
Data derived from comparative metabolomic studies .
Q & A
Q. What documentation standards are critical for replicating Rotundifolioside A studies?
- Methodological Answer : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable). Publish raw data (e.g., NMR spectra, chromatograms) in repositories like Zenodo. Detail instrument parameters (e.g., HPLC gradient, MS ionization mode) and biological material sources (e.g., plant voucher numbers) .
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